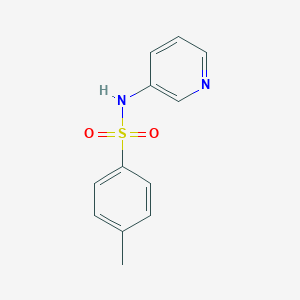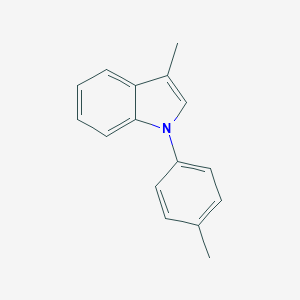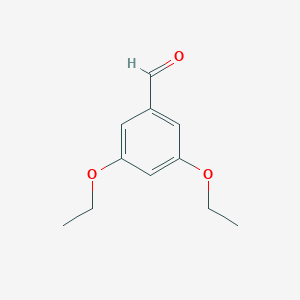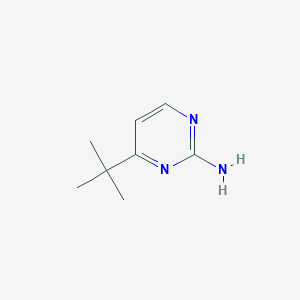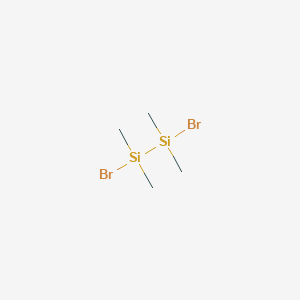
1,2-Dibromo-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structure
1,2-Dihydroxy-tetramethyldisilane, synthesized from 1,2-dichloro-tetramethyldisilane, demonstrates a high condensation tendency and forms a two-dimensional network through hydrogen bonding. This compound is water-soluble and exhibits different conformations in crystal form (Prasse, Reinke, Wendler, & Kelling, 1999).
Reactivity with Olefins
1,1,2,2-Tetramethyldisilane shows unique reactivity with olefins, especially in the presence of peroxides, leading to various addition products and telomers. Its interaction with chloroplatinic acid-catalyzed olefins results in notable Si-Si bond cleavage (Urenovitch & West, 1965).
Molecular Structure Analysis
Gas-phase molecular structure studies of related compounds, like 1,1,2,2-tetrabromodisilane, have revealed insights into their conformational compositions and molecular parameters, which are crucial for understanding the properties of 1,2-Dibromo-1,1,2,2-tetramethyldisilane (Thomassen, Hagen, Stōlevik, & Hassler, 1986).
Phase-Dependent Structural Changes
Investigations into similar compounds like 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane have demonstrated unusual conformational changes between different phases (solid, liquid, and gas). This highlights the versatile structural nature of these compounds, which can be an important factor in their scientific applications (Masters et al., 2015).
Thermal Decomposition
The thermal decomposition of 1,1,2,2-tetramethyldisilane has been extensively studied, providing insights into the energetics and mechanisms of its initiation and secondary decomposition reactions. These studies are vital for understanding the stability and reactivity of 1,2-Dibromo-1,1,2,2-tetramethyldisilane under various conditions (Shao, Tian, & Zhang, 2022).
Catalytic Applications
1,1,2,2-Tetramethyldisilane's interaction with group VIII metal carbonyls suggests its potential in catalytic applications, demonstrating its ability to form stable products and react with zerovalent transition metal compounds (Kerber & Pakkanen, 1979).
Safety and Hazards
“1,2-Dibromo-1,1,2,2-tetramethyldisilane” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
bromo-[bromo(dimethyl)silyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGRBBYRYRELLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1,1,2,2-tetramethyldisilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

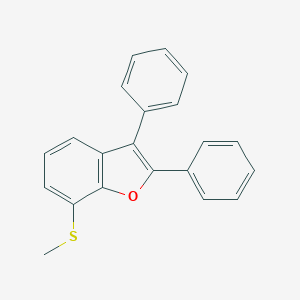
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

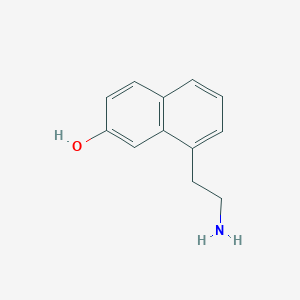
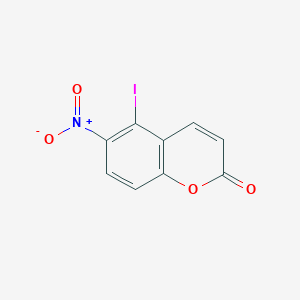
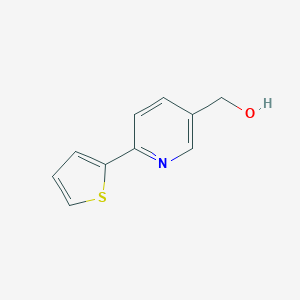
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
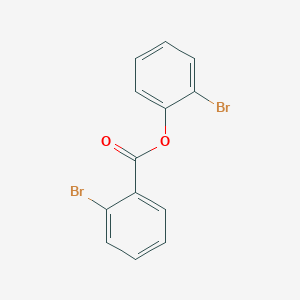
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
